Functional Potency: JYL-1511 Exhibits 165-Fold Higher Potency Than Capsazepine in Inhibiting Capsaicin-Induced Calcium Uptake
In a direct functional assay measuring inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake in CHO cells heterologously expressing rat TRPV1, JYL-1511 demonstrates an IC₅₀ of 3.4 nM [1]. By comparison, the first-generation TRPV1 antagonist capsazepine exhibits an IC₅₀ of 562 nM in the same functional context . This represents a 165-fold difference in functional potency, underscoring that JYL-1511 is not merely a structural analog but a functionally distinct tool compound.
| Evidence Dimension | Inhibition of capsaicin-induced ⁴⁵Ca²⁺ uptake |
|---|---|
| Target Compound Data | IC₅₀ = 3.4 nM |
| Comparator Or Baseline | Capsazepine: IC₅₀ = 562 nM |
| Quantified Difference | 165-fold higher potency (562 nM / 3.4 nM = 165.3) |
| Conditions | CHO cells heterologously expressing rat TRPV1; capsaicin stimulation |
Why This Matters
This potency differential dictates that capsazepine cannot serve as an adequate reference control for experiments designed around JYL-1511's activity range; using capsazepine at JYL-1511-equivalent concentrations would result in negligible receptor occupancy, fundamentally altering experimental outcomes.
- [1] MedChemExpress. JYL 1511 (CAS 623166-14-3) Product Page. MedChemExpress. Accessed 2026. View Source
